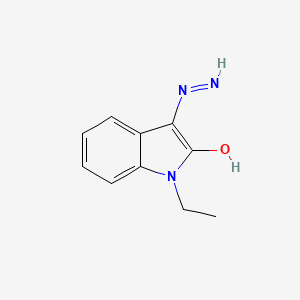

1-Ethyl-3-hydrazono-1,3-dihydro-indol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

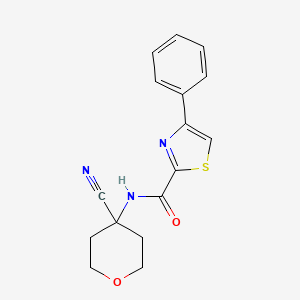

1-Ethyl-3-hydrazono-1,3-dihydro-indol-2-one is a chemical compound with the molecular formula C10H11N3O and a molecular weight of 189.218 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-hydrazono-1,3-dihydro-indol-2-one consists of 10 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Indole derivatives, including 1-Ethyl-3-hydrazonoindolin-2-one, have been studied for their potential antiviral properties. Compounds with the indole scaffold have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The ability to inhibit these viruses makes these compounds valuable for further research and development into antiviral medications.

Anti-HIV Activity

The fight against HIV has led researchers to explore indole derivatives as potential anti-HIV agents. Novel indolyl and oxochromenyl xanthenone derivatives have been synthesized and investigated for their efficacy against HIV-1 through molecular docking studies . These findings could pave the way for new treatments for HIV/AIDS.

Antitubercular Activity

Indole derivatives derived from pyridine and indole have been prepared and investigated for their in vitro antitubercular activity. These compounds have shown promising results against Mycobacterium tuberculosis and Mycobacterium bovis, which are responsible for tuberculosis in humans and cattle, respectively . This application is crucial, given the global health burden of tuberculosis.

Antioxidant and Anti-Diabetic Activities

Isatin-based Schiff bases, which include the 1-Ethyl-3-hydrazonoindolin-2-one scaffold, have been synthesized and evaluated for their antioxidant and anti-diabetic activities. These compounds have shown significant a-amylase inhibitory activity, which is important for managing diabetes mellitus . Additionally, their antioxidant properties contribute to their therapeutic potential.

Anti-Alzheimer and Anti-Arthritic Activities

The same isatin-based Schiff bases have also been tested for anti-Alzheimer and anti-arthritic activities. These compounds have demonstrated inhibitor activity against enzymes associated with Alzheimer’s disease and arthritis, suggesting a potential role in treating these conditions .

Anti-Breast Cancer Activity

A compound with a 3-hydrazonoindolin-2-one scaffold has been designed and biologically evaluated for its anti-breast cancer activity. This compound, identified as HI 5, exhibits pronounced CDK2 inhibitory activity and cytotoxicity in human breast cancer MCF-7 cell line . It represents a promising avenue for the development of new breast cancer therapies.

Eigenschaften

IUPAC Name |

3-diazenyl-1-ethylindol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-2-13-8-6-4-3-5-7(8)9(12-11)10(13)14/h3-6,11,14H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYGJTYWRDZUJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C1O)N=N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101327662 |

Source

|

| Record name | 3-diazenyl-1-ethylindol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24836872 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Ethyl-3-hydrazono-1,3-dihydro-indol-2-one | |

CAS RN |

62295-16-3 |

Source

|

| Record name | 3-diazenyl-1-ethylindol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(morpholin-4-ylmethyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2595544.png)

![[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2595545.png)

![3-((5-((4-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2595546.png)

![2-((4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole](/img/structure/B2595555.png)

![N-(cyanomethyl)-2-{[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]amino}acetamide](/img/structure/B2595557.png)

![1-(1H-benzotriazol-1-yl)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2595563.png)

![N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2595564.png)

![N-(4-bromo-3-methylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2595566.png)